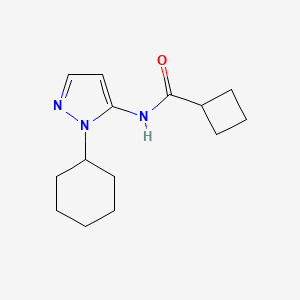
N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor. The NMDA receptor plays an important role in synaptic plasticity, learning, and memory, and it has been implicated in a variety of neurological and psychiatric disorders. CPP has been used in a wide range of studies to investigate the role of the NMDA receptor in these disorders, as well as to explore potential therapeutic interventions.
Wirkmechanismus
N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide acts as a competitive antagonist of the NMDA receptor, binding to the same site as the neurotransmitter glutamate. By blocking the activation of the NMDA receptor, N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide can modulate the activity of the receptor and affect synaptic plasticity, learning, and memory. The mechanism of action of N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide has been extensively studied, and it is well understood how it affects the NMDA receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide are primarily related to its effects on the NMDA receptor. By blocking the activation of the receptor, N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide can modulate the activity of the receptor and affect synaptic plasticity, learning, and memory. In addition, N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide has been shown to have neuroprotective effects in various models of neurological and psychiatric disorders, such as stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide in laboratory experiments is that it is a well-characterized compound with a known mechanism of action. This makes it a useful tool for investigating the role of the NMDA receptor in various neurological and psychiatric disorders. However, one limitation of using N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide is that it is a relatively non-specific antagonist, and it can affect other receptors in addition to the NMDA receptor. This can make it difficult to interpret the results of experiments using N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide.
Zukünftige Richtungen
There are many potential future directions for research involving N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide. One area of interest is the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's disease. N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide has been shown to have neuroprotective effects in various models of neurodegeneration, and further studies could investigate its potential therapeutic use in these disorders. Another area of interest is the role of the NMDA receptor in addiction and substance abuse. N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, and further studies could investigate its potential use as a treatment for addiction. Finally, studies could investigate the development of more specific NMDA receptor antagonists that could be used in place of N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide, potentially reducing the non-specific effects associated with its use.
Synthesemethoden
N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide can be synthesized using a variety of methods, including the reaction of cyclobutanone with hydrazine, followed by reaction with cyclohexyl isocyanate. Another method involves the reaction of 1-cyclohexyl-3-(2-pyrazinyl)urea with cyclobutanecarboxylic acid chloride. The synthesis of N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide is relatively straightforward and can be accomplished using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide has been used in a wide range of scientific studies to investigate the role of the NMDA receptor in various neurological and psychiatric disorders. For example, N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide has been used to study the role of the NMDA receptor in depression, schizophrenia, and Alzheimer's disease. N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide has also been used to investigate the neuroprotective effects of NMDA receptor antagonists in stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c18-14(11-5-4-6-11)16-13-9-10-15-17(13)12-7-2-1-3-8-12/h9-12H,1-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBFDPAMWIAUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)NC(=O)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclohexylpyrazol-3-yl)cyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



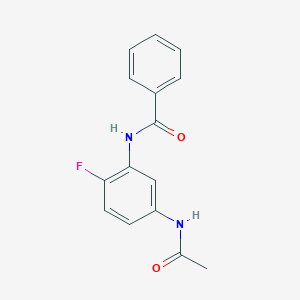
![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide](/img/structure/B7476214.png)
![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7476217.png)
![5-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7476223.png)
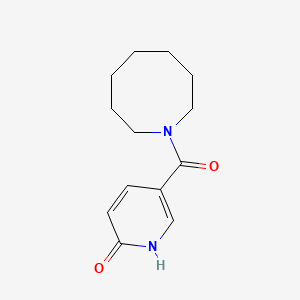

![Methyl 4-oxo-2-[(5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methylsulfanyl]-3-phenylquinazoline-7-carboxylate](/img/structure/B7476247.png)
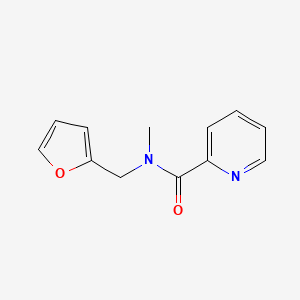
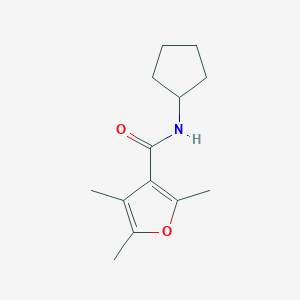
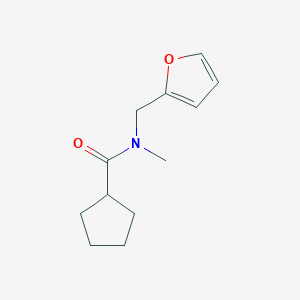
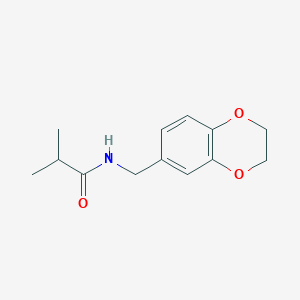
![2-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one](/img/structure/B7476275.png)